全氟辛酰溴

描述

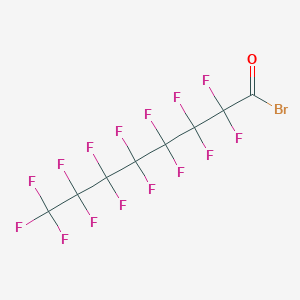

Perfluorooctanoyl bromide is a perfluorinated compound with the chemical formula C8BrF17. It is a member of the perfluorocarbon family, which are compounds known for their high capacity to dissolve gases. Perfluorooctanoyl bromide is particularly noted for its use in various scientific and industrial applications due to its unique chemical properties.

科学研究应用

Perfluorooctanoyl bromide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of various perfluorinated compounds.

Biology: It is studied for its potential use in biological systems, particularly as an oxygen carrier due to its high gas solubility.

Medicine: Research is ongoing into its use as a component of artificial blood substitutes and in imaging techniques.

Industry: It is used in the production of fluoropolymers and as a surfactant in various industrial processes.

作用机制

Target of Action

Perfluorooctanoyl bromide, also known as Perflubron, is primarily targeted towards the respiratory system . It is a synthetic compound that has a high capacity to dissolve gases, particularly respiratory gases . This makes it a potential candidate for use as an oxygen carrier in various biological applications .

Mode of Action

Perfluorooctanoyl bromide interacts with its targets by dissolving gases using loose van der Waals forces . This is in contrast to the way hemoglobin transports oxygen, which involves chemical bonding between the oxygen molecule and the iron atom in heme . Perfluorooctanoyl bromide emulsion, also known as Oxygent, maintains hemodynamic stability during major surgery, potentially reducing or avoiding intraoperative transfusions of donor blood .

Biochemical Pathways

It is known that multiple pseudomonas species can degrade perfluorochemicals, particularly perfluoroalkyl acids, under aerobic conditions . This suggests that Perfluorooctanoyl bromide may interact with these biochemical pathways.

Pharmacokinetics

It is known that perfluorocarbons, the class of compounds to which perfluorooctanoyl bromide belongs, are chemically and physiologically inert . They have excellent temperature and storage stability, represent little to no infectious danger, and have well-established gas transport qualities .

Result of Action

The primary result of Perfluorooctanoyl bromide’s action is the enhancement of oxygen delivery. By dissolving respiratory gases, it can potentially augment oxygen delivery in surgical patients . This can help maintain hemodynamic stability during major surgery, potentially reducing or avoiding the need for intraoperative transfusions of donor blood .

Action Environment

The action of Perfluorooctanoyl bromide can be influenced by various environmental factors. For instance, the efficiency of perfluorochemical bioremediation can be advanced with the optimization of bioremediation conditions, mixed culturing, experiments with environmental media, and studies on the biochemical pathways of biotransformation

准备方法

Synthetic Routes and Reaction Conditions

Perfluorooctanoyl bromide can be synthesized through the bromination of perfluorooctanoic acid. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure the selective substitution of the carboxyl group with a bromine atom.

Industrial Production Methods

Industrial production of perfluorooctanoyl bromide often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired product quality.

化学反应分析

Types of Reactions

Perfluorooctanoyl bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form perfluorooctane.

Oxidation Reactions: It can be oxidized to form perfluorooctanoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

Substitution: The major products depend on the nucleophile used. For example, using an alkoxide would yield a perfluorooctyl ether.

Reduction: The major product is perfluorooctane.

Oxidation: The major product is perfluorooctanoic acid.

相似化合物的比较

Similar Compounds

- Perfluorooctyl bromide

- Perfluorodecalin

- Tertbutylperfluorocyclohexane

- Dodecafluoropentane

- Perftoran

Uniqueness

Perfluorooctanoyl bromide is unique among perfluorocarbons due to its specific chemical structure, which allows for selective reactivity in various chemical reactions. Its high bromine content also makes it particularly useful in applications requiring heavy atoms, such as in imaging and analytical techniques.

生物活性

Perfluorooctanoyl bromide (PFOB) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological effects. This article explores the biological activity of PFOB, including its interactions with biological systems, toxicological implications, and relevant case studies.

PFOB is a brominated derivative of perfluorooctanoic acid (PFOA), characterized by a long carbon chain fully substituted with fluorine atoms. This structure imparts significant stability and hydrophobicity, making PFOB resistant to degradation in environmental conditions.

Biological Activity Overview

The biological activity of PFOB can be categorized into several key areas:

- Toxicity : PFOB has been linked to various toxicological effects, particularly in relation to liver function and endocrine disruption.

- Inflammatory Response : Long-term exposure to PFOB has been associated with chronic inflammatory changes in tissues, as evidenced by microscopy studies.

- Cellular Interactions : PFOB interacts with cellular membranes and can alter membrane fluidity, potentially impacting cellular signaling pathways.

Toxicological Studies

Research indicates that exposure to PFOB can lead to significant health risks. For instance, studies have shown that:

- Hepatotoxicity : Chronic exposure to PFOB results in liver inflammation and damage. Histopathological examinations reveal chronic inflammatory changes in liver tissues after prolonged exposure .

- Endocrine Disruption : PFOB can disrupt hormonal signaling pathways, leading to altered reproductive functions in animal models .

Case Studies

A notable case study highlighted the effects of PFOB exposure in an occupational setting. Workers exposed to high levels of PFOB exhibited symptoms consistent with chemical toxicity, including respiratory issues and neurological disturbances. Toxicological evaluations confirmed elevated levels of perfluorinated compounds in their blood, correlating with reported health issues .

Data Table: Summary of Biological Effects

The mechanisms through which PFOB exerts its biological effects are complex and multifaceted:

- Membrane Interaction : The hydrophobic nature of PFOB allows it to integrate into lipid bilayers, affecting membrane integrity and function.

- Reactive Oxygen Species (ROS) Generation : Exposure to PFOB can lead to increased ROS production, contributing to oxidative stress and cellular damage .

- Gene Expression Alteration : PFOB influences the expression of genes involved in detoxification pathways, potentially leading to altered metabolic responses .

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8BrF15O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQELDDKOSOQCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8BrF15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895544 | |

| Record name | Pentadecafluorooctanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222037-87-8 | |

| Record name | Pentadecafluorooctanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。